3-amino-N-phenylpropanamide
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Overview
Description
3-amino-N-phenylpropanamide, also known as N-(3-Aminophenyl)propanamide, is a chemical compound with the molecular formula C9H12N2O . It has an average mass of 164.204 Da and a monoisotopic mass of 164.094955 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a benzene ring), a propanamide group (a three-carbon chain with a carbonyl (C=O) and an amine (NH2) group), and an additional amine group attached to the phenyl group .Chemical Reactions Analysis
This compound can participate in enzymatic reactions. In one study, it was used as a substrate in the presence of β-alanyl aminopeptidase, an enzyme produced by certain bacteria. The reaction resulted in the production of an exogenous VOC, which was then used for bacterial detection .Scientific Research Applications
Novel Synthetic Approaches in Chemistry
3-Amino-N-phenylpropanamide has been utilized in various novel synthetic approaches. For instance, Mekhael et al. (2002) described its use in a ring enlargement process of 2H-Azirine-3-methyl(phenyl)amines, leading to the production of 2,3-Dihydro-1,3,3-trimethylindol-2-one (Mekhael et al., 2002).
Development of Anticancer Agents
The compound has shown promise in the field of cancer research. Kumar et al. (2009) synthesized functionalized amino acid derivatives of this compound and evaluated them for cytotoxicity against human cancer cell lines. Certain derivatives demonstrated interesting cytotoxicity, suggesting potential as new anticancer agents (Kumar et al., 2009).
Chemoselective Reactions in Organic Synthesis
In organic synthesis, the reactivity of this compound has been explored for creating chemoselective reactions. Hajji et al. (2002) investigated its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Detection of Pathogenic Bacteria
Tait et al. (2015) developed a novel method for pathogenic bacteria detection using this compound. The compound's enzymatic hydrolysis resulted in color generation, enabling visual detection of specific bacterial species (Tait et al., 2015).
Enantiopure Derivatives Synthesis
Li et al. (2013) demonstrated a one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, highlighting the compound's versatility in creating enantiopure substances (Li et al., 2013).
Computational Peptidology and Drug Design
In the field of computational peptidology, Flores-Holguín et al. (2019) used conceptual density functional theory to study antifungal tripeptides involving this compound. This research contributes to the understanding of peptide reactivity and aids in drug design (Flores-Holguín et al., 2019).
Antimicrobial Evaluation
Fuloria et al. (2009) evaluated derivatives of 3-phenylpropane hydrazide, including this compound, for their antimicrobial properties, showing potential in combating bacterial and fungal infections (Fuloria et al., 2009).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It can be anticipated that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds are known to influence various metabolic and signaling pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-amino-N-phenylpropanamide .
Biochemical Analysis
Biochemical Properties
It is known that phenylpropanoids, a group of compounds that 3-amino-N-phenylpropanamide belongs to, are derived from the carbon backbone of amino acids phenylalanine and tyrosine . They serve as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that the metabolism of new fentanyl analogs, which are structurally similar to this compound, generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Properties
IUPAC Name |
3-amino-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWVYFVCBJPQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57528-64-0 |
Source
|
Record name | 3-amino-N-phenylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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